molecular formula C12H12Cl2O3 B2436858 (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid CAS No. 937599-11-6

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid

Cat. No.: B2436858
CAS No.: 937599-11-6
M. Wt: 275.13
InChI Key: DKGRRWODQUYVRA-ONEGZZNKSA-N
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Description

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of a dichlorophenyl group, an isopropoxy group, and an acrylic acid moiety

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRRWODQUYVRA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid typically involves the reaction of 3,5-dichloro-4-isopropoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Reflux conditions for several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Halogenation with chlorine or bromine, nitration with nitric acid (HNO₃), sulfonation with sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-isopropoxybenzoic acid

    Reduction: Formation of 3,5-dichloro-4-isopropoxyphenylpropanol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic effects in various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-isopropoxybenzoic acid
  • 3,5-Dichloro-4-isopropoxyphenylpropanol
  • 3,5-Dichloro-4-isopropoxyphenylacetic acid

Uniqueness

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acrylic acid moiety allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Biological Activity

(2E)-3-(3,5-Dichloro-4-isopropoxyphenyl)acrylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dichlorophenyl group and an acrylic acid moiety, which contribute to its unique biological properties. The compound can be synthesized through various chemical reactions, including oxidation and substitution processes, leading to derivatives that may exhibit different biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer effects. The presence of the isopropoxy group may enhance its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The compound's cytotoxicity was evaluated using the sulforhodamine B assay, revealing an IC50 value indicative of its potency against these cancer cells.

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Reference
HeLa10.5
A54912.0
MCF-78.7

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Table 2: Antimicrobial Activity Overview

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Study on Cancer Cell Lines : A study assessed the compound's effects on multiple cancer cell lines and reported a dose-dependent inhibition of cell proliferation. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
  • Antimicrobial Efficacy Study : Another research project focused on evaluating the antimicrobial properties against common pathogens. The results indicated that the compound could serve as a basis for developing new antimicrobial agents.

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